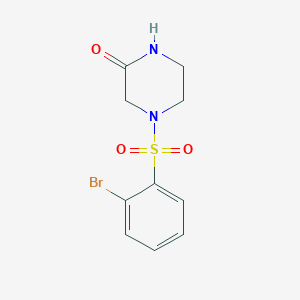![molecular formula C11H14ClNO2 B8730176 [2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester](/img/structure/B8730176.png)
[2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester
描述
Ethyl N-[2-(4-chlorophenyl)ethyl]carbamate is a chemical compound with the molecular formula C11H14ClNO2. It is also known as ethyl 4-chlorophenylcarbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl N-[2-(4-chlorophenyl)ethyl]carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chlorophenyl isocyanate with ethanol in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature with constant stirring for a few hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Ethyl N-[2-(4-chlorophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
科学研究应用
Ethyl N-[2-(4-chlorophenyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests.
作用机制
The mechanism of action of [2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl N-[2-(4-chlorophenyl)ethyl]carbamate can be compared with other carbamate compounds, such as:
Ethyl N-(4-chlorophenyl)carbamate: Similar structure but different substitution pattern.
Methyl N-(4-chlorophenyl)carbamate: Methyl group instead of ethyl group.
Ethyl N-(4-nitrophenyl)carbamate: Nitro group instead of chloro group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
ethyl N-[2-(4-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)13-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI 键 |
HMMGASSWTIEFOW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2'-Diiodo-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8730095.png)
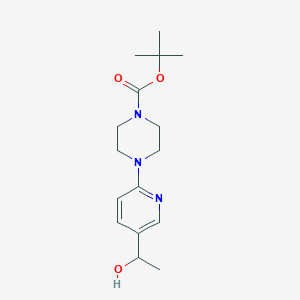
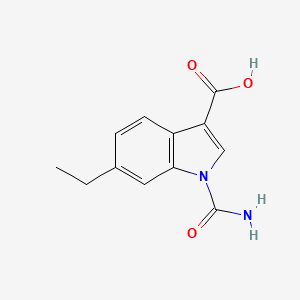
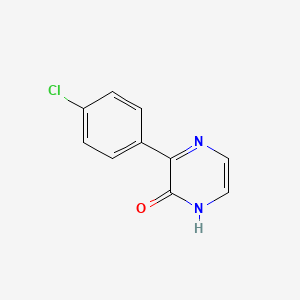


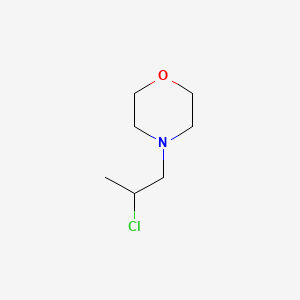
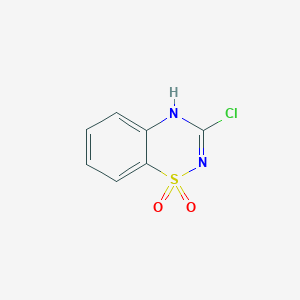
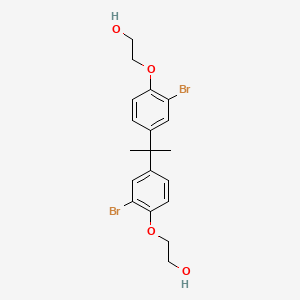
![2-(Aminomethyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-OL](/img/structure/B8730160.png)
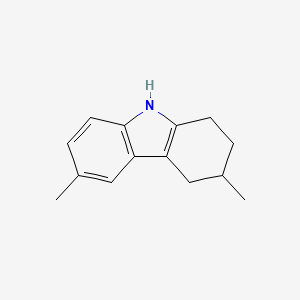
![1-Benzyl-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B8730175.png)
